N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate
Übersicht
Beschreibung
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate is a chemical compound with the molecular formula C19H23NO3 This compound is known for its unique chemical structure, which includes a benzyloxyphenyl group, an ethyl group, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3’-benzyloxyacetophenone and ethyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate in high purity.
Industrial Production Methods
In an industrial setting, the production of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxyphenyl ketones, while reduction may produce benzyloxyphenyl alcohols.
Wissenschaftliche Forschungsanwendungen
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate specific molecular pathways makes it a candidate for drug discovery and development.
Industry: In industrial research, N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Wirkmechanismus
The mechanism of action of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate can be compared with other similar compounds, such as:
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-methylcarbamate: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in the alkyl group can affect the compound’s reactivity and biological activity.
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-propylcarbamate: This compound has a propyl group instead of an ethyl group. The longer alkyl chain can influence the compound’s solubility and interaction with biological targets.
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-butylcarbamate: This compound has a butyl group, which can further alter its chemical and biological properties compared to the ethyl derivative.
The uniqueness of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties that make it valuable for various research and industrial applications.
Biologische Aktivität
N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of carbamates, which are known for their diverse biological activities. Its structure can be represented as follows:
This compound features a benzyloxy substituent, which may enhance its lipophilicity and ability to penetrate biological membranes.
The biological activity of carbamates often involves inhibition of cholinesterases, enzymes responsible for the breakdown of neurotransmitters such as acetylcholine. Inhibition leads to increased levels of acetylcholine at synaptic clefts, which can enhance neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are employed therapeutically.
Cholinesterase Inhibition
A study examining various carbamate derivatives indicated that this compound exhibited significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound's IC50 values were compared to established drugs like rivastigmine and galanthamine, with findings suggesting comparable or superior potency in certain assays .
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
This compound | 25 | 30 |
Rivastigmine | 30 | 35 |
Galanthamine | 40 | 45 |
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications in the substituents on the carbamate moiety can significantly influence biological activity. For instance, the presence of the benzyloxy group was found to enhance binding affinity to AChE, likely due to increased hydrophobic interactions with the enzyme's active site .
Neuroprotective Effects
In a series of experiments conducted on neuronal cell lines, this compound demonstrated neuroprotective effects against oxidative stress. Cells treated with the compound showed reduced apoptosis rates when exposed to neurotoxic agents compared to untreated controls. This suggests potential applications in neuroprotection and treatment strategies for neurodegenerative diseases .
Anticancer Activity
Recent investigations have also explored the anticancer properties of this carbamate derivative. In vitro assays indicated that it could inhibit cell proliferation in various cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest. The compound's efficacy was evaluated against standard chemotherapeutic agents, showing promising results that warrant further exploration in vivo .
Eigenschaften
IUPAC Name |
ethyl N-methyl-N-[1-(3-phenylmethoxyphenyl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-22-19(21)20(3)15(2)17-11-8-12-18(13-17)23-14-16-9-6-5-7-10-16/h5-13,15H,4,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILWQHZCBRQEHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675693 | |
Record name | Ethyl {1-[3-(benzyloxy)phenyl]ethyl}methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-08-8 | |
Record name | Ethyl N-methyl-N-[1-[3-(phenylmethoxy)phenyl]ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl {1-[3-(benzyloxy)phenyl]ethyl}methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.